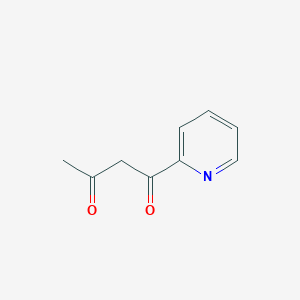
2-吡啶基丁烷-1,3-二酮
描述
1-(Pyridin-2-yl)butane-1,3-dione, also known as Pyridine-2-one or P2O, is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents, such as alcohols, ethers, and chloroform. P2O is an important intermediate in the synthesis of many organic compounds, and its unique properties make it suitable for a variety of scientific research applications.
科学研究应用
制药
2-吡啶基丁烷-1,3-二酮是一种在药物研究中备受关注的化合物,其结构特性可能使其能够与多种生物靶标相互作用。 它的潜在应用包括合成氮杂环丁烷吡啶类化合物,这些化合物被认为是具有潜在治疗效果的新型杂化分子 。该化合物的反应活性和形成不同衍生物的能力使其成为药物开发中宝贵的支架。
除草剂
在农药领域,2-吡啶基丁烷-1,3-二酮可用于合成除草剂。 它的化学结构允许创建可能作用于特定植物酶或生长过程的新型化合物,可能导致开发新型除草剂 。
着色剂和染料
该化合物的分子框架适合开发着色剂和染料。 它能够进行各种化学反应,可以合成具有特定颜色性质的化合物,这些化合物可以应用于纺织和涂料行业 。
聚合物添加剂
2-吡啶基丁烷-1,3-二酮可以作为聚合物添加剂的前体。 将其掺入聚合物中可以改善材料特性,例如热稳定性、抗紫外线性能或机械强度,使其成为材料科学中备受关注的化合物 。
有机合成
该化合物在有机合成中也很重要,它可以作为构建复杂有机分子的构建模块。 它的反应活性能够形成各种键和官能团,便于合成各种有机化合物 。
光致变色材料
最后,2-吡啶基丁烷-1,3-二酮可用于开发光致变色材料。 这些材料在暴露于光线下时会改变颜色,该化合物的结构可能允许设计具有潜在应用的新型光致变色系统,例如智能窗、太阳镜和显示技术 。
作用机制
Target of Action
The primary targets of 1-(Pyridin-2-yl)butane-1,3-dione are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound has a pyridine ring, which is often involved in pi stacking interactions with aromatic amino acids in protein targets .
Biochemical Pathways
The biochemical pathways affected by 1-(Pyridin-2-yl)butane-1,3-dione are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(Pyridin-2-yl)butane-1,3-dione . .
生化分析
Biochemical Properties
1-(Pyridin-2-yl)butane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity. Additionally, 1-(Pyridin-2-yl)butane-1,3-dione can chelate metal ions, which can further influence its biochemical interactions and properties .
Cellular Effects
1-(Pyridin-2-yl)butane-1,3-dione has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit certain signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to changes in gene expression, resulting in altered cellular metabolism and function. In some studies, 1-(Pyridin-2-yl)butane-1,3-dione has been found to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 1-(Pyridin-2-yl)butane-1,3-dione involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, 1-(Pyridin-2-yl)butane-1,3-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-2-yl)butane-1,3-dione can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to 1-(Pyridin-2-yl)butane-1,3-dione can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects are important considerations for experimental design and interpretation of results .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-2-yl)butane-1,3-dione vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit significant biological activity, including toxic or adverse effects. For example, high doses of 1-(Pyridin-2-yl)butane-1,3-dione have been associated with hepatotoxicity and nephrotoxicity in animal studies. These findings highlight the importance of dose optimization and careful monitoring in preclinical studies .
Metabolic Pathways
1-(Pyridin-2-yl)butane-1,3-dione is involved in several metabolic pathways. It can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. The metabolites of 1-(Pyridin-2-yl)butane-1,3-dione can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .
属性
IUPAC Name |
1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDXFCMHFRNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507537 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40614-52-6 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


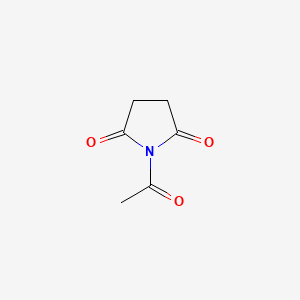
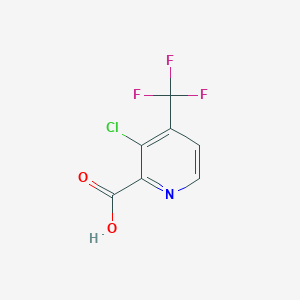
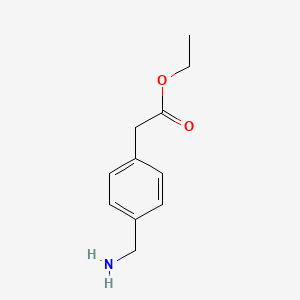
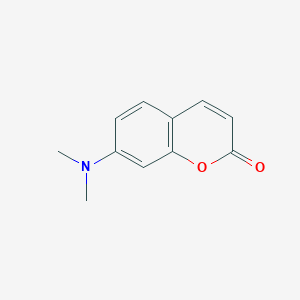



![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)
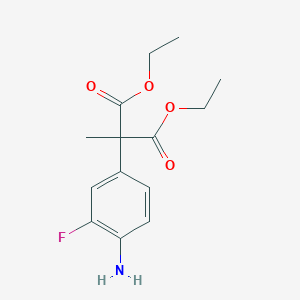
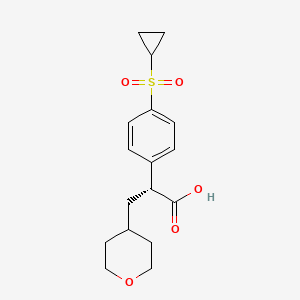
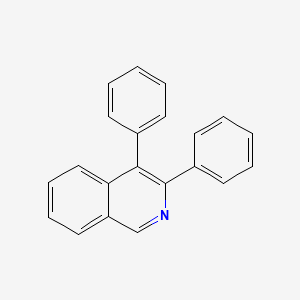

![Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine](/img/structure/B1600951.png)
